molecular formula C22H25N5O6S2 B2434233 Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851978-40-0

Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2434233
CAS No.: 851978-40-0
M. Wt: 519.59
InChI Key: JTVNQZCUXSLDHB-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Crystal Structure Analysis

The compound's analogs have been used in crystal structure analysis to understand their molecular conformation and intermolecular interactions, which are crucial for their biological activity. For example, the study by Faizi, Ahmad, and Golenya on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid highlights the importance of analyzing the conformation of molecules similar to the compound for their potential applications in drug design (Faizi, Ahmad, & Golenya, 2016).

Antimicrobial Activity

Several derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. The synthesis of new 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity indicate the potential use of these compounds in developing new antimicrobial agents. Such studies highlight the versatility of the compound's chemical structure for modifications leading to enhanced biological activities (Fandaklı et al., 2012).

Antibacterial and Antifungal Activities

Compounds synthesized from derivatives of Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate have shown promising antibacterial and antifungal activities. This includes the synthesis and evaluation of heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, demonstrating the compound's potential as a scaffold for developing new antimicrobial drugs (Azab, Youssef, & El-Bordany, 2013).

Future Directions

The future directions in the research of thiazole derivatives could involve the design and development of new compounds with improved biological activities and lesser side effects . The structure-activity relationships of the new thiazole derivatives along with the molecular docking studies of selected compounds could be discussed against the target in search of a potent inhibitor with enhanced activity .

Properties

IUPAC Name

ethyl 4-[4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O6S2/c1-3-33-22(29)26-11-13-27(14-12-26)35(30,31)16-9-7-15(8-10-16)20(28)24-25-21-23-19-17(32-2)5-4-6-18(19)34-21/h4-10H,3,11-14H2,1-2H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVNQZCUXSLDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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